4-Methoxy-2(1H)-pyridinone
Overview
Description
4-Methoxy-2(1H)-pyridinone is an organic compound belonging to the pyridinone family It is characterized by a methoxy group attached to the fourth position of the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2(1H)-pyridinone typically involves the reaction of 4-methoxypyridine with suitable reagents under controlled conditions. One common method is the cyclization of 4-methoxypyridine-2-carboxylic acid using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 4-hydroxy-2(1H)-pyridinone.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form 4-methoxy-2-pyridinol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Hydroxy-2(1H)-pyridinone.
Reduction: 4-Methoxy-2-pyridinol.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2(1H)-pyridinone involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites of enzymes. The methoxy group and the pyridinone ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
4-Hydroxy-2(1H)-pyridinone: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methoxy-4(1H)-pyridinone: The positions of the methoxy and carbonyl groups are interchanged.
4-Methoxy-2-pyridinol: The carbonyl group is reduced to a hydroxyl group.
Uniqueness: 4-Methoxy-2(1H)-pyridinone is unique due to the presence of the methoxy group at the fourth position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other pyridinone derivatives and contributes to its specific applications in various fields.
Properties
IUPAC Name |
4-methoxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIUQZRSHNDQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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